molecular formula C20H43NO2 B12646850 Ammonium icosanoate CAS No. 94266-33-8

Ammonium icosanoate

Cat. No.: B12646850
CAS No.: 94266-33-8
M. Wt: 329.6 g/mol
InChI Key: BRMYKYSLVRPXIO-UHFFFAOYSA-N
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Description

Ammonium icosanoate, also known as ammonium arachidate, is a long-chain fatty acid salt derived from arachidic acid. It is a white, crystalline solid that is soluble in water and exhibits surfactant properties. This compound is primarily used in the production of detergents, emulsifiers, and other industrial applications due to its ability to reduce surface tension.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ammonium icosanoate can be synthesized through the reaction of arachidic acid with ammonia. The process involves the neutralization of arachidic acid with ammonium hydroxide, resulting in the formation of this compound. The reaction is typically carried out at room temperature and requires careful control of pH to ensure complete neutralization.

Industrial Production Methods: In an industrial setting, this compound is produced by reacting arachidic acid with aqueous ammonia. The reaction mixture is stirred continuously to ensure uniformity, and the product is then purified through crystallization. The final product is dried to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions: Ammonium icosanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to produce corresponding fatty acid derivatives.

    Reduction: Reduction reactions can convert it back to arachidic acid.

    Substitution: It can participate in substitution reactions where the ammonium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Sodium chloride, potassium bromide.

Major Products Formed:

    Oxidation: Arachidic acid derivatives.

    Reduction: Arachidic acid.

    Substitution: Corresponding ammonium salts with different cations.

Scientific Research Applications

Ammonium icosanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in the study of cell membranes and lipid interactions due to its amphiphilic nature.

    Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of lipid-based nanoparticles.

    Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents due to its surface-active properties.

Mechanism of Action

The mechanism of action of ammonium icosanoate is primarily based on its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers and hydrophobic surfaces, where it interacts through hydrophobic and electrostatic forces.

Comparison with Similar Compounds

    Ammonium stearate: Another long-chain fatty acid salt with similar surfactant properties.

    Ammonium palmitate: A shorter-chain fatty acid salt used in similar applications.

    Ammonium oleate: An unsaturated fatty acid salt with enhanced reactivity due to the presence of double bonds.

Uniqueness: Ammonium icosanoate is unique due to its longer carbon chain (20 carbons), which provides superior hydrophobic interactions and stability in emulsions compared to shorter-chain analogs. This makes it particularly effective in industrial applications where long-lasting emulsification is required.

Properties

CAS No.

94266-33-8

Molecular Formula

C20H43NO2

Molecular Weight

329.6 g/mol

IUPAC Name

azanium;icosanoate

InChI

InChI=1S/C20H40O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2-19H2,1H3,(H,21,22);1H3

InChI Key

BRMYKYSLVRPXIO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCC(=O)[O-].[NH4+]

Related CAS

506-30-9 (Parent)

Origin of Product

United States

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